Methyl 2-[({5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including isoxazole, furan, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the isoxazole and thiophene intermediates. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form the isoxazole ring . The thiophene ring can be synthesized through various methods, including the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are advantageous due to their eco-friendly nature and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The isoxazole ring, for example, is known to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3,5-Dimethyl-4-isoxazolyl derivatives
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of isoxazole, furan, and thiophene rings, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18N2O5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-9-7-14(18(22)23-4)17(26-9)19-16(21)15-6-5-12(24-15)8-13-10(2)20-25-11(13)3/h5-7H,8H2,1-4H3,(H,19,21) |
InChI Key |
KRBFVEIXCZWFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=C(O2)CC3=C(ON=C3C)C)C(=O)OC |
Origin of Product |
United States |
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